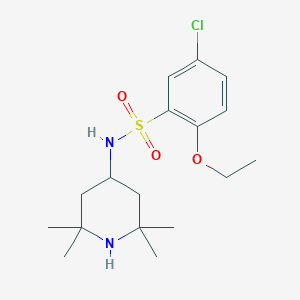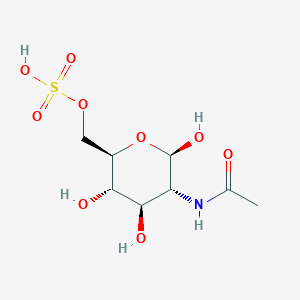
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose, also known as Sulfo-N-Acetylglucosamine (Sulfo-GlcNAc), is a modified form of N-Acetylglucosamine (GlcNAc). It is commonly found in the extracellular matrix of animal tissues and plays an important role in various biological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- 2-(Acetylamino)-2-Deoxy-6-O-Sulfo-Beta-D-Glucopyranose has been synthesized and characterized, with studies focusing on its preparation and chemical properties. For example, it has been prepared as different salts, such as brucinium and potassium salts, and its oxidation properties have been explored (Roy & Hewlins, 1997).
Applications in Glycopeptide Synthesis :
- This compound is used in the synthesis of glycopeptides. For instance, it has been utilized for O-glycosylating resin-bound protected peptides, playing a significant role in the development of glycopeptide-based compounds (Hollósi et al., 1991).
Role in Antitumor Activities :
- Research has explored its use in the synthesis of compounds with potential antitumor activities. For example, its derivatives have shown promising results in increasing the number of apoptotic B cells, indicating its potential in cancer research (Myszka et al., 2003).
Enzymatic Synthesis and Applications :
- It has been used in enzymatic synthesis processes, such as in the creation of N-acetyl-glucosamine fatty acid esters. This highlights its application in developing novel glycolipids with diverse uses ranging from food and cosmetics to environmental applications (Pöhnlein et al., 2014).
Structural and Molecular Studies :
- Structural analyses of derivatives of this compound have provided insights into their molecular configurations, which is crucial for understanding their interactions and functions in various biological processes (Mackie et al., 1995).
Inhibitor Studies and Drug Design :
- It has been studied as a component in the inhibition of specific enzymes, aiding in the understanding of enzyme mechanisms and aiding in drug design. For example, its role in inhibiting human O-GlcNAcase has been investigated, providing valuable insights for designing compounds with medicinal applications (Lameira et al., 2010).
Propriétés
Numéro CAS |
10356-99-7 |
|---|---|
Formule moléculaire |
C8H15NO9S |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
Clé InChI |
WJFVEEAIYIOATH-FMDGEEDCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)


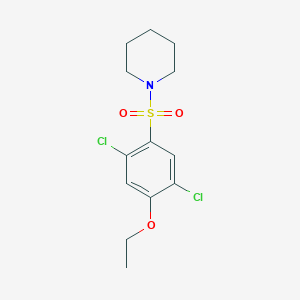

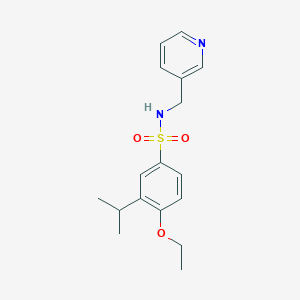
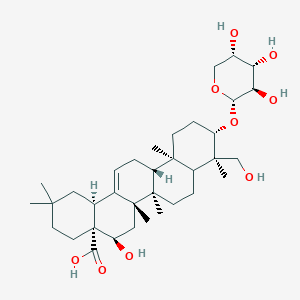
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
